Cas no 100446-13-7 (5,6-bis(phenylmethoxy)-2,3-dihydroinden-1-one)
100446-13-7 structure
Product Name:5,6-bis(phenylmethoxy)-2,3-dihydroinden-1-one
CAS-nummer:100446-13-7
MF:C23H20O3
MW:344.403106689453
CID:1125644
PubChem ID:14492619
Update Time:2025-04-20
5,6-bis(phenylmethoxy)-2,3-dihydroinden-1-one Chemische en fysische eigenschappen
Naam en identificatie
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- 5,6-bis(phenylmethoxy)-2,3-dihydroinden-1-one
- 5,6-bis-benzyloxy-1-indanone
- AGN-PC-001O72
- CTK0G8868
- 5,6-dibenzyloxy-2,3-dihydro-1H-inden-1-one
- ACMC-20m3hm
- 1H-Inden-1-one, 2,3-dihydro-5,6-bis(phenylmethoxy)-
- SureCN4192600
- 5,6-bis-benzyloxy-1-indanone; AGN-PC-001O72; CTK0G8868; 5,6-dibenzyloxy-2,3-dihydro-1H-inden-1-one; ACMC-20m3hm; 1H-Inden-1-one, 2,3-dihydro-5,6-bis(phenylmethoxy)-; SureCN4192600;
- DTXSID30560940
- 100446-13-7
- 5,6-Bis(benzyloxy)-2,3-dihydro-1H-inden-1-one
- SCHEMBL4192600
-
- Inchi: 1S/C23H20O3/c24-21-12-11-19-13-22(25-15-17-7-3-1-4-8-17)23(14-20(19)21)26-16-18-9-5-2-6-10-18/h1-10,13-14H,11-12,15-16H2
- InChI-sleutel: KIQIKVHMHQMPEQ-UHFFFAOYSA-N
- LACHT: O(CC1C=CC=CC=1)C1C(=CC2C(CCC=2C=1)=O)OCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 344.1413
- Monoisotopische massa: 344.14124450g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 6
- Complexiteit: 450
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.6
- Topologisch pooloppervlak: 35.5Ų
Experimentele eigenschappen
- PSA: 35.53
5,6-bis(phenylmethoxy)-2,3-dihydroinden-1-one Gerelateerde literatuur
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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